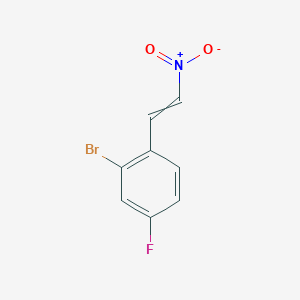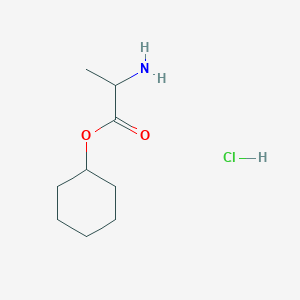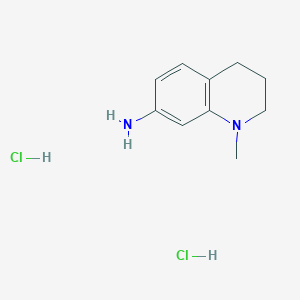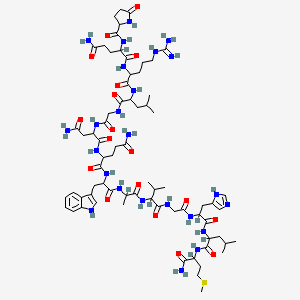
Monoammoniumglycyrrhizinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monoammoniumglycyrrhizinate is a bioactive compound derived from the root of the licorice plant, Glycyrrhiza glabra. It is known for its therapeutic properties, including anti-inflammatory, antiviral, and hepatoprotective effects . This compound is commonly utilized in pharmaceutical and nutraceutical formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Monoammoniumglycyrrhizinate is synthesized by dissolving glycyrrhizic acid powder into an organic solvent solution for refluxing extraction. Ammonia or ammonia water is then added, and the mixture is filtered and dried to obtain this compound . This method is efficient, cost-effective, and environmentally friendly compared to traditional methods .
Industrial Production Methods
The industrial production of this compound involves similar steps but on a larger scale. The process includes dissolving glycyrrhizic acid in alcohol or ketone solvents, followed by the addition of ammonia. The solution is then filtered and dried to produce high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Monoammoniumglycyrrhizinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glycyrrhetinic acid derivatives.
Reduction: Reduction reactions can convert it back to glycyrrhizic acid.
Substitution: Substitution reactions can modify its functional groups to produce different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including acids and bases, are used depending on the desired derivative.
Major Products Formed
Oxidation: Glycyrrhetinic acid derivatives.
Reduction: Glycyrrhizic acid.
Substitution: Various glycyrrhizinate derivatives.
Scientific Research Applications
Monoammoniumglycyrrhizinate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Utilized for its anti-inflammatory, antiviral, and hepatoprotective properties.
Industry: Employed in the formulation of pharmaceuticals and nutraceuticals.
Mechanism of Action
Monoammoniumglycyrrhizinate exerts its effects through several mechanisms:
Anti-inflammatory: Inhibits the enzyme 11β-hydroxysteroid dehydrogenase type 2, increasing local concentrations of cortisol, a potent anti-inflammatory agent.
Antiviral: Interferes with the replication cycle of various viruses by inhibiting viral mRNA transcription.
Antioxidant: Scavenges free radicals and reduces oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- Monopotassiumglycyrrhizinate
- Compound ammoniumglycyrrhizinate
- Compound glycyrrhizin
Uniqueness
Monoammoniumglycyrrhizinate is unique due to its specific combination of anti-inflammatory, antiviral, and hepatoprotective properties. It is particularly effective in modulating inflammatory responses and inhibiting viral replication, making it a versatile agent in treating various conditions .
Properties
Molecular Formula |
C42H65NO16 |
|---|---|
Molecular Weight |
840.0 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane |
InChI |
InChI=1S/C42H62O16.H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35?,38+,39-,40-,41+,42+;/m0./s1 |
InChI Key |
ILRKKHJEINIICQ-UFTZEXNXSA-N |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.N |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[2-Methylene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxy-2-purinamine](/img/structure/B13399478.png)
![[1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride](/img/structure/B13399491.png)
![(5S,10S,13S,17S)-17-hydroxy-1,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13399493.png)




![N-(5-aminopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B13399523.png)


![(4Z)-cyclooct-4-en-1-yl N-(14-{[2-(2-{2-[2-(N-{2-[2-(2-{2-[1-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]ethoxy}ethoxy)ethoxy]ethyl}-1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12,15,18-hexaoxahenic](/img/structure/B13399546.png)
![1-[4-[2-[(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(2-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(3-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(2-fluorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(3-fluorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-fluorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-methylphenyl)but-3-en-2-one](/img/structure/B13399562.png)


